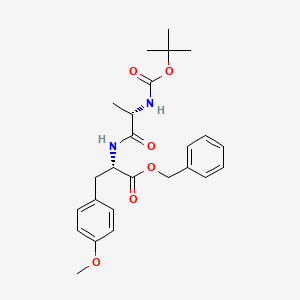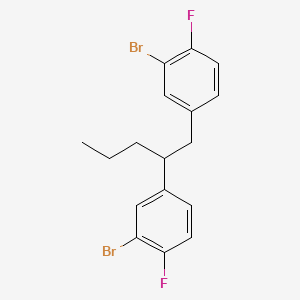
4,4'-(Pentane-1,2-diyl)bis(2-bromo-1-fluorobenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(Pentane-1,2-diyl)bis(2-bromo-1-fluorobenzene) is an organic compound with the molecular formula C17H16Br2F2. It is a derivative of benzene, featuring bromine and fluorine substituents on the aromatic rings. This compound is used in various chemical research applications due to its unique structural properties .
Vorbereitungsmethoden
The synthesis of 4,4’-(Pentane-1,2-diyl)bis(2-bromo-1-fluorobenzene) typically involves the reaction of 1,2-dibromopentane with 2-bromo-1-fluorobenzene under specific conditions. The reaction is usually carried out in the presence of a catalyst and an appropriate solvent to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
4,4’-(Pentane-1,2-diyl)bis(2-bromo-1-fluorobenzene) undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydro derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger aromatic systems.
Common reagents used in these reactions include halogenating agents, reducing agents, and metal catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4,4’-(Pentane-1,2-diyl)bis(2-bromo-1-fluorobenzene) is utilized in various scientific research fields:
Wirkmechanismus
The mechanism of action of 4,4’-(Pentane-1,2-diyl)bis(2-bromo-1-fluorobenzene) involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its application. The pathways involved may include binding to active sites, altering molecular conformations, or participating in electron transfer processes .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4,4’-(Pentane-1,2-diyl)bis(2-bromo-1-fluorobenzene) include:
4,4’-(2,2-Diphenylethene-1,1-diyl)bis(bromobenzene): This compound has a similar structure but with different substituents, leading to distinct chemical properties.
The uniqueness of 4,4’-(Pentane-1,2-diyl)bis(2-bromo-1-fluorobenzene) lies in its specific combination of bromine and fluorine substituents, which impart unique reactivity and stability characteristics .
Eigenschaften
Molekularformel |
C17H16Br2F2 |
|---|---|
Molekulargewicht |
418.1 g/mol |
IUPAC-Name |
2-bromo-4-[1-(3-bromo-4-fluorophenyl)pentan-2-yl]-1-fluorobenzene |
InChI |
InChI=1S/C17H16Br2F2/c1-2-3-12(13-5-7-17(21)15(19)10-13)8-11-4-6-16(20)14(18)9-11/h4-7,9-10,12H,2-3,8H2,1H3 |
InChI-Schlüssel |
BTGOBNKTPPHZRC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CC1=CC(=C(C=C1)F)Br)C2=CC(=C(C=C2)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


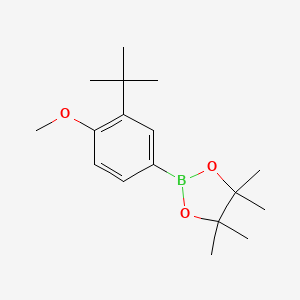
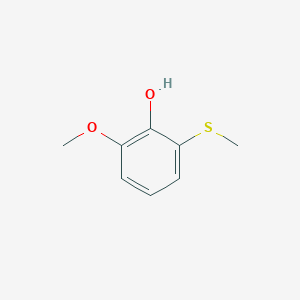
![2-[(Methyl-octyl-amino)methyl]-6-phenyl-4-tert-butyl-phenol](/img/structure/B14021158.png)
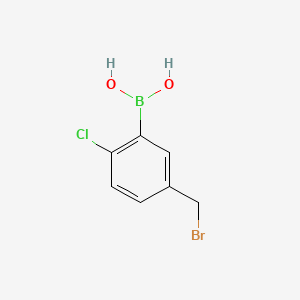
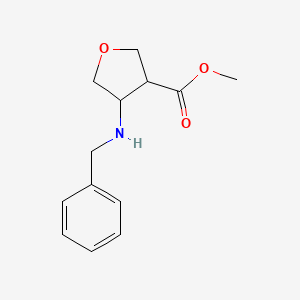
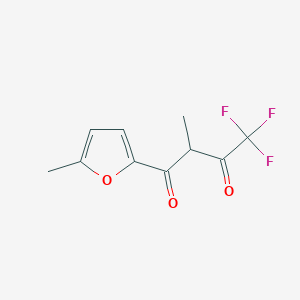
![[Bis(phenylmethyl)amino]propanedioic acid, hydrochloride](/img/structure/B14021176.png)
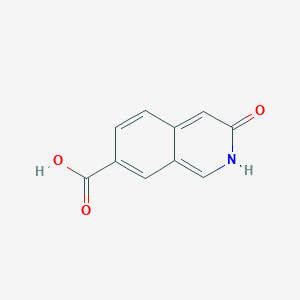
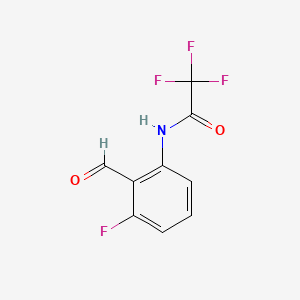
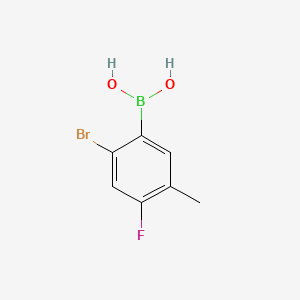
![6-chloro-2,2-dimethyl-7-nitro-4-((2-(trimethylsilyl)ethoxy)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B14021199.png)

![7-Chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B14021209.png)
